1-(4-methylquinolin-1(2H)-yl)ethanone
Description
1-(4-Methylquinolin-1(2H)-yl)ethanone is a quinoline-derived compound featuring a methyl substituent at the 4-position of the quinoline ring and an acetyl group at the 1-position. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(4-methyl-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-7H,8H2,1-2H3 |
InChI Key |
GTILEMNEKQIPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(C2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other quinoline- and oxadiazole-based ethanone derivatives. Key analogues include:
Key Observations:
- Antimicrobial Activity: Oxadiazole-pyrazole hybrids (e.g., ) exhibit superior Gram-negative bacterial inhibition compared to quinoline-based ethanones, likely due to their ability to disrupt bacterial membranes via polar interactions .
- Anticancer Potential: Bulky substituents in AR54 improve target specificity (e.g., androgen receptor binding), whereas the simpler structure of 1-(4-methylquinolin-1(2H)-yl)ethanone may offer broader but less selective activity.
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